molecular formula C8H17NO2 B13277770 1-(Azetidin-3-yloxy)-3-methylbutan-2-ol

1-(Azetidin-3-yloxy)-3-methylbutan-2-ol

Cat. No.: B13277770
M. Wt: 159.23 g/mol
InChI Key: VQNMABGBVIWPOE-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yloxy)-3-methylbutan-2-ol ( 1699065-24-1) is a chiral organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule, with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol, features a central azetidine ring linked to a 3-methylbutan-2-ol chain via an ether oxygen . The presence of both the strained, nitrogen-containing azetidine ring and the hydroxy group makes it a valuable bifunctional synthetic building block. Researchers utilize this compound as a key intermediate in the synthesis of more complex molecules. Its structure is particularly valuable for constructing potential pharmacologically active compounds, where the azetidine ring can serve as a scaffold to mimic other functional groups or to modulate the physicochemical properties of a lead compound. The specific stereochemistry of the molecule can be critical for its application, and it is typically handled under controlled conditions to ensure stability and purity. This product is intended for research and development purposes in a laboratory setting. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

1-(azetidin-3-yloxy)-3-methylbutan-2-ol

InChI

InChI=1S/C8H17NO2/c1-6(2)8(10)5-11-7-3-9-4-7/h6-10H,3-5H2,1-2H3

InChI Key

VQNMABGBVIWPOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(COC1CNC1)O

Origin of Product

United States

Synthetic Methodologies and Strategies for 1 Azetidin 3 Yloxy 3 Methylbutan 2 Ol

Retrosynthetic Disconnections and Key Precursors

A retrosynthetic analysis of 1-(azetidin-3-yloxy)-3-methylbutan-2-ol identifies two principal disconnections around the ether linkage. The most logical approach involves disconnecting the ether bond, leading to two key precursors: 3-hydroxyazetidine and a suitable derivative of 3-methylbutan-2-ol. The 3-hydroxyazetidine represents a common and versatile intermediate for C3-substituted azetidines. chemicalbook.com Its synthesis is a critical step and is often the focus of methodological development. The second precursor, a derivative of 3-methylbutan-2-ol, would require an appropriate leaving group to facilitate etherification.

An alternative, less common disconnection could involve breaking a C-N bond of the azetidine (B1206935) ring, suggesting a cyclization approach from an acyclic precursor already containing the ether moiety. This strategy would involve an intramolecular reaction of a suitably functionalized amino alcohol.

The primary precursors for the synthesis of the azetidine ring itself are typically derived from 3-aminopropane derivatives bearing leaving groups at the 1-position or from precursors that can undergo cycloaddition reactions. u-tokyo.ac.jp

Synthetic Approaches to the Azetidine Core Functionalized at C3

The construction of the strained azetidine ring is the central challenge in the synthesis of the target molecule. Various methods have been developed, broadly categorized into intramolecular cyclization and intermolecular cycloaddition reactions. acs.org

Intramolecular cyclization is a common and effective strategy for forming the azetidine ring. This approach involves the formation of a C-N bond from a linear precursor containing both the nitrogen nucleophile and a carbon electrophile.

One of the most traditional and widely used methods for azetidine synthesis is the intramolecular nucleophilic substitution of a γ-amino halide or a γ-amino sulfonate. u-tokyo.ac.jp In this approach, a 3-amino-1-propanol derivative is converted into a precursor with a good leaving group (e.g., bromide, iodide, tosylate, or mesylate) at the C1 position. Subsequent treatment with a base promotes intramolecular cyclization to form the azetidine ring. The nitrogen atom, often protected, acts as the nucleophile, displacing the leaving group in a 4-exo-tet cyclization.

For the synthesis of a 3-hydroxyazetidine precursor, the starting material would be a protected 2,3-diaminopropan-1-ol (B8269735) or a similar trifunctional molecule where one amino group is destined to become the ring nitrogen and the other functionalities are masked or will be transformed. A general representation of this cyclization is shown below:

Precursor TypeLeaving Group (LG)General ConditionsProduct
γ-Amino HalideCl, Br, IBase (e.g., K2CO3, NaH)Azetidine
γ-Amino SulfonateOMs, OTsBase (e.g., K2CO3, NaH)Azetidine

The intramolecular aminolysis of epoxides provides a powerful and stereocontrolled route to 3-hydroxyazetidines. nih.govfrontiersin.org This method typically starts from a cis-3,4-epoxy amine. nih.govfrontiersin.org The nitrogen atom attacks one of the epoxide carbons, leading to the formation of the four-membered ring and a hydroxyl group at the adjacent carbon. The regioselectivity of the epoxide opening is crucial and can be controlled by the use of catalysts. For instance, lanthanoid (III) trifluoromethanesulfonates (Ln(OTf)3) have been shown to be excellent catalysts for the regioselective nucleophilic ring opening of epoxides. nih.govfrontiersin.org Specifically, La(OTf)3 has been found to promote the C3-selective intramolecular aminolysis of a cis-3,4-epoxy amine to yield an azetidine in high yield. nih.govfrontiersin.org

This reaction tolerates various functional groups, making it a versatile method for the synthesis of complex azetidine derivatives. nih.govfrontiersin.org

CatalystSubstrateProductYield
La(OTf)3cis-3,4-epoxy amineAzetidineHigh

Ring contraction of five-membered heterocycles, such as pyrrolidines, offers another pathway to azetidines. A notable example is the ring contraction of α-bromo N-sulfonylpyrrolidinones in the presence of a base and a nucleophile. organic-chemistry.org This one-pot reaction can incorporate various nucleophiles, including alcohols, to yield α-carbonylated N-sulfonylazetidines. organic-chemistry.org While not a direct route to 3-hydroxyazetidine, this strategy highlights the versatility of ring contraction in accessing functionalized azetidine cores.

Intermolecular cycloaddition reactions, particularly [2+2] cycloadditions, represent a direct and atom-economical approach to the azetidine skeleton. researchgate.netresearchgate.net These reactions involve the combination of two different molecules to form the four-membered ring in a single step.

The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a prominent example of this strategy. researchgate.net Recent advancements have enabled this reaction to be mediated by visible light, utilizing the triplet state reactivity of oximes, which can be harnessed through a commercially available iridium photocatalyst. nih.gov This method allows for the synthesis of highly functionalized azetidines from readily available precursors under mild conditions. nih.gov While this approach provides access to a wide range of substituted azetidines, the specific substitution pattern required for this compound would depend on the choice of the imine and alkene starting materials.

Another significant cycloaddition method is the ketene-imine cycloaddition, known as the Staudinger synthesis, which is a classical and highly versatile method for constructing β-lactams (azetidin-2-ones). mdpi.com While this method directly produces a carbonyl-containing azetidine, subsequent reduction and functionalization could potentially lead to the desired 3-hydroxyazetidine core.

Cycloaddition TypeReactantsKey Features
Aza Paternò–BüchiImine + AlkenePhotochemical, often requires UV light; recent methods use visible light photocatalysis. researchgate.netresearchgate.netnih.gov
Ketene-Imine (Staudinger)Ketene + ImineHighly versatile for β-lactam synthesis; proceeds through a zwitterionic intermediate. mdpi.com

Functional Group Transformations on Pre-formed 3-Hydroxyazetidine Scaffolds

The synthesis of the target ether commences with a pre-formed 3-hydroxyazetidine ring. This scaffold is often prepared through multi-step sequences, for instance, from epichlorohydrin (B41342) and a protected amine. However, before forming the ether bond, the 3-hydroxyazetidine scaffold typically undergoes essential functional group transformations to ensure reaction selectivity and prevent unwanted side reactions.

The most critical transformation is the protection of the azetidine nitrogen. The secondary amine is nucleophilic and can compete with the hydroxyl group in alkylation reactions, leading to N-alkylation instead of the desired O-alkylation. Common protecting groups for the azetidine nitrogen include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). For example, azetidin-3-ol (B1332694) can be converted to tert-butyl 3-hydroxyazetidine-1-carboxylate (V-4) or a Cbz-protected equivalent. The Boc group is particularly useful as it can be readily removed under acidic conditions, such as with trifluoroacetic acid, upon completion of the synthesis.

Another key transformation involves the activation of the 3-hydroxyl group itself. While it can act as a nucleophile directly (as an alcohol or alkoxide), it can also be converted into a better leaving group, such as a tosylate or mesylate, to facilitate a nucleophilic substitution reaction where a deprotonated 3-methylbutan-2-ol would serve as the nucleophile.

Furthermore, the hydroxyl group can be oxidized to a ketone, yielding an azetidin-3-one. These ketones are versatile intermediates that can be used to build complexity on the azetidine ring before the ether formation step. Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides represents a modern approach to synthesizing chiral azetidin-3-ones. acs.org

Table 1: Common Protecting Groups for 3-Hydroxyazetidine
Protecting GroupAbbreviationIntroduction ReagentCleavage Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc)2OStrong Acid (e.g., TFA, HCl)
BenzyloxycarbonylCbzBenzyl (B1604629) chloroformateHydrogenolysis (e.g., H2, Pd/C)
BenzylBnBenzyl bromide (BnBr)Hydrogenolysis (e.g., H2, Pd/C)

Strategies for Ether Bond Formation at the Azetidin-3-yloxy Moiety

The central challenge in synthesizing this compound is the formation of the ether bond. Several classical and modern organic reactions can be employed for this purpose, each with distinct advantages regarding reaction conditions, substrate scope, and stereochemical control.

The Williamson ether synthesis is a robust and widely used method for preparing ethers. In the context of the target molecule, this reaction involves the deprotonation of N-protected azetidin-3-ol to form a nucleophilic alkoxide. This is typically achieved using a strong base such as sodium hydride (NaH). The resulting azetidin-3-oxide then acts as a nucleophile, attacking an electrophilic halogenated butanol precursor, such as 1-bromo-3-methylbutan-2-ol, in a bimolecular nucleophilic substitution (SN2) reaction. google.comyoutube.com

The success of this SN2 reaction is highly dependent on the structure of the alkyl halide. Primary alkyl halides are preferred substrates as they are less sterically hindered and less prone to competing elimination reactions. wikipedia.orgpnu.ac.ir Therefore, the ideal precursor would be a primary halide like 1-bromo- or 1-iodo-3-methylbutan-2-ol. The reaction is typically carried out in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to solvate the cation of the base without hindering the nucleophile.

Acid-catalyzed etherification provides an alternative route that avoids the use of strong bases. Recent studies have demonstrated the synthesis of azetidine ethers through Brønsted acid catalysis, reacting an N-protected 3-aryl-azetidin-3-ol with an alcohol. wikipedia.org This method relies on the acid-catalyzed formation of a stabilized carbocation at the C3 position of the azetidine ring, which is then trapped by the alcohol nucleophile (in this case, 3-methylbutan-2-ol).

This approach is particularly effective when the C3 position is substituted with a group that can stabilize a positive charge, such as an aryl group. wikipedia.org The reaction conditions are typically mild, employing a catalyst like camphorsulfonic acid (CSA) or a Lewis acid. However, the stability of the azetidine ring under acidic conditions and the potential for carbocation rearrangements must be carefully considered. The reaction can also be reversible, requiring methods like the removal of water to drive the equilibrium towards the ether product. wikipedia.org

The Mitsunobu reaction is a powerful tool for forming ethers with precise stereochemical control. youtube.com The reaction couples a primary or secondary alcohol with a nucleophile, which in this case would be an N-protected azetidin-3-ol, using a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). doubtnut.comorganic-chemistry.org

A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's stereocenter. youtube.comorganic-chemistry.org If a chiral enantiomer of 3-methylbutan-2-ol were used, the reaction would activate its hydroxyl group, which would then be displaced by the azetidin-3-ol nucleophile, resulting in the opposite configuration at the C2 position of the butanol moiety. This makes the Mitsunobu reaction highly valuable for asymmetric synthesis. The nucleophile should be sufficiently acidic (pKa < 13) to avoid side reactions where it reacts with the azodicarboxylate. doubtnut.com

Modern cross-coupling reactions offer advanced methods for C-O bond formation. While traditionally used for C-C and C-N bonds, both copper- and palladium-catalyzed systems have been developed for ether synthesis.

The Ullmann condensation is a copper-catalyzed reaction that can form aryl ethers, and its principles can be extended to alkyl ethers under certain conditions. wikipedia.orgorganic-chemistry.org Traditionally, these reactions require harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern protocols utilize soluble copper catalysts with specific ligands (e.g., diamines, 1,1,1-tris(hydroxymethyl)ethane) that allow the reaction to proceed under milder conditions. organic-chemistry.org This would involve coupling an N-protected 3-haloazetidine with 3-methylbutan-2-ol or vice versa.

The Buchwald-Hartwig reaction , a palladium-catalyzed cross-coupling, is renowned for C-N bond formation but has been adapted for C-O coupling as well. wikipedia.orgorganic-chemistry.org This reaction would couple an N-protected 3-haloazetidine (or its triflate) with 3-methylbutan-2-ol in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is critical for the efficiency of the catalytic cycle. This method offers a powerful alternative to the Ullmann reaction, often with broader substrate scope and milder conditions. organic-chemistry.org

Table 2: Comparison of Ether Synthesis Strategies
MethodKey ReagentsMechanismKey AdvantageKey Disadvantage
Williamson Ether SynthesisStrong Base (e.g., NaH), Alkyl HalideSN2Reliable, widely usedRequires strong base, risk of elimination
Acid-Catalyzed EtherificationBrønsted or Lewis AcidCarbocation intermediateAvoids strong baseRisk of rearrangement, requires stabilized substrate
Mitsunobu ReactionPPh3, DEAD/DIADPhosphonium intermediateStereochemical inversionStoichiometric byproducts, purification challenges
Metal-Catalyzed CouplingPd or Cu catalyst, Ligand, BaseOxidative Addition/Reductive EliminationMild conditions, broad scopeCatalyst cost and sensitivity

Introduction and Manipulation of the 3-Methylbutan-2-ol Moiety

The 3-methylbutan-2-ol portion of the target molecule can be sourced commercially or synthesized through various methods, such as the acid-catalyzed hydration of 3-methylbut-1-ene. doubtnut.comaskfilo.com For incorporation into the final structure, this alcohol moiety often requires manipulation into a more reactive precursor, especially for methods like the Williamson ether synthesis.

A critical transformation is the conversion of the alcohol to an alkyl halide. Treating 3-methylbutan-2-ol with hydrobromic acid (HBr) can produce the corresponding alkyl bromide. However, this reaction is mechanistically complex and prone to side products. The reaction proceeds via protonation of the hydroxyl group to form a good leaving group (water), followed by the departure of water to generate a secondary carbocation. This secondary carbocation can be trapped by the bromide ion to give 2-bromo-3-methylbutane. youtube.com

Crucially, this secondary carbocation can undergo a hydride shift, where a hydrogen atom from the adjacent tertiary carbon migrates to the secondary carbocation center. youtube.comyoutube.com This rearrangement produces a more stable tertiary carbocation, which is then attacked by the bromide ion to yield the rearranged product, 2-bromo-2-methylbutane, as a significant byproduct. youtube.com Controlling the reaction conditions is therefore essential to maximize the yield of the desired, unrearranged alkyl halide precursor needed for the synthesis. Alternative, milder halogenating agents (e.g., PBr₃, SOCl₂) may offer better selectivity and avoid rearrangement.

Chiral Pool Approaches for Stereocontrol of the Secondary Alcohol

Chiral pool synthesis is a powerful strategy that utilizes naturally occurring, enantiomerically pure compounds as starting materials to impart chirality to a synthetic target. nih.gov For the stereocontrolled synthesis of the secondary alcohol moiety, (2S)-3-methylbutan-2-ol, several natural products can serve as viable precursors.

Terpenes, in particular, represent a rich source of chirality. For instance, (S)-citronellol, an abundant monoterpene, can be a starting point. nih.gov A synthetic sequence could involve the ozonolysis of (S)-citronellol to yield a chiral aldehyde, which can then be further elaborated to the desired branched alcohol fragment through reactions such as Grignard addition followed by selective reduction. Another approach begins with β-pinene, which can be converted to nopinone (B1589484) through ozonolysis. Subsequent Grignard addition and catalytic hydrogenation can yield (S)-3-methyl-2-butanol.

Amino acids also serve as excellent chiral pool starting materials. (S)-Valine, with its isopropyl group, structurally resembles the branched end of the target alcohol. A potential route involves the conversion of the carboxylic acid functionality of (S)-valine into a methyl group and the amino group into a hydroxyl group, with retention or controlled inversion of stereochemistry, to achieve the desired chiral alcohol.

Table 1: Chiral Pool Starting Materials for (S)-3-methylbutan-2-ol Synthesis

Starting Material Class Key Transformation Steps
(S)-Citronellol Terpene Ozonolysis, Grignard reaction, Reduction
β-Pinene Terpene Ozonolysis, Grignard reaction, Hydrogenation
(S)-Valine Amino Acid Deamination, Carbonyl reduction, Functional group manipulation

Asymmetric Synthesis of the Branched Alcohol Fragment

Asymmetric synthesis provides a direct route to enantiomerically enriched compounds from prochiral precursors. uwindsor.ca The branched alcohol fragment, 3-methylbutan-2-ol, can be synthesized with high stereoselectivity using several catalytic asymmetric methods starting from the prochiral ketone, 3-methyl-2-butanone (B44728).

Asymmetric Hydrogenation and Transfer Hydrogenation: Catalytic asymmetric hydrogenation is a highly efficient method for the enantioselective reduction of ketones. wikipedia.org Ruthenium-based catalysts, particularly those developed by Noyori and coworkers, employing chiral diphosphine ligands like BINAP, are highly effective for this transformation. researchgate.netharvard.edu These systems can reduce 3-methyl-2-butanone to the corresponding alcohol with high yield and excellent enantiomeric excess (ee). researchgate.net

Asymmetric transfer hydrogenation offers a practical alternative, using hydrogen donors like isopropanol (B130326) or formic acid instead of molecular hydrogen. researchgate.net Chiral Ru(II)-diamine-diphosphine catalysts are well-established for this purpose, affording chiral alcohols with high enantioselectivity. researchgate.net

Enzyme-Catalyzed Reduction: Biocatalysis, using enzymes such as alcohol dehydrogenases (ADHs), offers a green and highly selective method for ketone reduction. A wide range of ADHs are available that can reduce 3-methyl-2-butanone to either the (S) or (R)-enantiomer of the alcohol with exceptional selectivity, often exceeding 99% ee.

Table 2: Comparison of Asymmetric Synthesis Methods for 3-methylbutan-2-ol

Method Catalyst/Reagent Stoichiometric Reductant Typical Enantioselectivity (ee)
Asymmetric Hydrogenation Ru-BINAP complexes H₂ >95% harvard.edu
Asymmetric Transfer Hydrogenation Chiral Ru-diamine complexes Isopropanol or Formic Acid >98% researchgate.net
CBS Reduction Oxazaborolidine catalyst Borane (BH₃) 90-98% wikipedia.org
Biocatalytic Reduction Alcohol Dehydrogenase (ADH) Isopropanol (co-solvent) >99%

Functional Group Interconversions on the Alcohol Group

Functional group interconversion (FGI) is a fundamental aspect of organic synthesis, allowing for the transformation of one functional group into another. imperial.ac.uksolubilityofthings.com The secondary alcohol in this compound is a versatile handle for various chemical modifications.

Oxidation to Ketone: The secondary alcohol can be readily oxidized to the corresponding ketone, 1-(azetidin-3-yloxy)-3-methylbutan-2-one. This transformation is commonly achieved using a variety of oxidizing agents. slideshare.net Mild reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are suitable for this purpose, minimizing the risk of over-oxidation or side reactions with the azetidine ring. fiveable.me Stronger, chromium(VI)-based reagents like Jones reagent can also be used, though reaction conditions must be carefully controlled. imperial.ac.uk

Conversion to Leaving Groups for Substitution: The hydroxyl group can be converted into a good leaving group to facilitate nucleophilic substitution reactions. This is typically done by forming sulfonate esters, such as tosylates (OTs), mesylates (OMs), or triflates (OTf). ub.edu These transformations are generally high-yielding and proceed with retention of configuration at the chiral center. The resulting sulfonate is highly susceptible to displacement by a wide range of nucleophiles, allowing for the introduction of other functional groups.

Esterification and Etherification: The alcohol can undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. solubilityofthings.com Similarly, etherification, for example, through the Williamson ether synthesis, can be performed, although this typically requires conversion of the alcohol to its alkoxide under basic conditions, which may require protection of the azetidine nitrogen.

Table 3: Common Functional Group Interconversions for the Secondary Alcohol

Transformation Reagents Product Functional Group
Oxidation PCC, DMP, Swern Oxidation fiveable.me Ketone
Tosylation TsCl, pyridine (B92270) ub.edu Tosylate (leaving group)
Mesylation MsCl, Et₃N ub.edu Mesylate (leaving group)
Esterification Acyl chloride, pyridine Ester
Conversion to Alkyl Halide SOCl₂, PBr₃ fiveable.me Alkyl chloride/bromide

Considerations of Protecting Group Strategies in Multi-functional Synthesis

The synthesis of this compound requires a robust protecting group strategy to manage the reactivity of the secondary amine and the secondary alcohol. springernature.com The choice of protecting groups is dictated by their stability to the reaction conditions employed in subsequent steps and the ability to remove them selectively, a concept known as orthogonality. bham.ac.ukorganic-chemistry.org

Protecting the Azetidine Nitrogen: The azetidine nitrogen is a nucleophilic and basic secondary amine. To prevent unwanted side reactions such as N-alkylation or acid-base reactions, it is typically protected. The most common protecting groups for amines are carbamates, such as the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. libretexts.org

Boc Group: Introduced using di-tert-butyl dicarbonate (Boc₂O), the Boc group is stable to a wide range of nucleophilic and basic conditions but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA). organic-chemistry.org

Cbz Group: Introduced using benzyl chloroformate, the Cbz group is stable to acidic and basic conditions but can be removed by catalytic hydrogenolysis (H₂/Pd-C), a mild reduction method. libretexts.org

Protecting the Secondary Alcohol: The secondary alcohol's hydroxyl group is acidic and can interfere with reactions involving strong bases or organometallics. It is also a nucleophile. Common protecting groups for alcohols include silyl (B83357) ethers and benzyl ethers. wikipedia.org

Silyl Ethers (TBDMS, TIPS): Groups like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) are introduced using the corresponding silyl chloride and an amine base (e.g., imidazole). They are stable to a variety of reaction conditions but are easily removed with fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF). libretexts.org

Benzyl Ether (Bn): Introduced using benzyl bromide (BnBr) under basic conditions, the Bn group is robust and stable to both acidic and basic conditions, as well as many oxidizing and reducing agents. It is typically removed by hydrogenolysis. libretexts.org

Orthogonal Strategy: An effective orthogonal strategy would involve protecting the azetidine nitrogen with a Boc group and the alcohol with a TBDMS group. This allows for the selective deprotection of either group without affecting the other. The TBDMS group can be removed with TBAF while the Boc group remains intact, and conversely, the Boc group can be removed with TFA without cleaving the silyl ether. If both groups need to be removed simultaneously under reductive conditions, a Cbz group for the amine and a Bn group for the alcohol would be an appropriate choice. iris-biotech.de

Table 4: Orthogonal Protecting Group Pairs for Amine and Alcohol

Amine PG Removal Condition Alcohol PG Removal Condition Orthogonality
Boc Strong Acid (TFA) organic-chemistry.org TBDMS Fluoride (TBAF) libretexts.org Yes
Cbz Hydrogenolysis (H₂/Pd) libretexts.org TBDMS Fluoride (TBAF) libretexts.org Yes
Boc Strong Acid (TFA) organic-chemistry.org Benzyl (Bn) Hydrogenolysis (H₂/Pd) libretexts.org Yes
Cbz Hydrogenolysis (H₂/Pd) libretexts.org Benzyl (Bn) Hydrogenolysis (H₂/Pd) libretexts.org No (Simultaneous Removal)

Catalytic Methodologies Employed in the Synthesis

Catalysis is central to modern organic synthesis, offering efficient and selective routes for bond formation. The synthesis of this compound can benefit from both transition metal and Lewis acid catalysis.

Transition metals, particularly palladium, copper, and gold, are versatile catalysts for forming C-N and C-O bonds, which are key in the assembly of the target molecule. mdpi.com

Palladium-Catalyzed Reactions: Palladium catalysis is a powerful tool for C-O bond formation. researchgate.net The ether linkage could potentially be formed via a Buchwald-Hartwig-type cross-coupling reaction between a protected azetidin-3-ol and a suitably activated 3-methylbutan-2-ol derivative (or vice versa). More commonly, palladium-catalyzed reactions are employed in the synthesis of the azetidine ring itself, for instance, through intramolecular C-H amination or allylic amination processes. rsc.orgnih.gov

Copper-Catalyzed Reactions: Copper-catalyzed Ullmann-type reactions are a classic method for forming C-O bonds, particularly between aryl halides and alcohols. beilstein-journals.org While less common for alkyl ethers, modern copper-catalyzed systems could facilitate the coupling of azetidin-3-ol with an appropriate alkyl halide or pseudohalide derived from the alcohol fragment.

Gold-Catalyzed Reactions: Gold catalysts have emerged as powerful tools for various transformations. In the context of azetidine synthesis, gold-catalyzed intramolecular cyclizations of allenes or alkynes bearing an amino group can provide access to the azetidine core. nih.gov

Table 5: Potential Transition Metal-Catalyzed Reactions

Catalyst Reaction Type Application
Palladium(0/II) Buchwald-Hartwig Coupling Formation of the C-O ether bond
Palladium(II) Intramolecular C-H Amination Synthesis of the azetidine ring
Copper(I/II) Ullmann Condensation Formation of the C-O ether bond
Gold(I/III) Alkyne/Allene Cyclization Synthesis of the azetidine ring nih.gov

Lewis Acid Catalysis

Lewis acid catalysis plays a crucial role in activating functional groups, particularly for nucleophilic attack. mdpi.compreprints.org

Catalysis of Etherification: The formation of the ether linkage can be promoted by Lewis acids. A Lewis acid can coordinate to the oxygen of azetidin-3-ol, making it a better leaving group and facilitating a nucleophilic attack by the 3-methylbutan-2-ol. Metal triflates, such as bismuth triflate (Bi(OTf)₃) or scandium triflate (Sc(OTf)₃), are known to be effective catalysts for etherification reactions involving alcohols. rsc.org

Ring-Opening of Azetidines: A key synthetic strategy could involve the ring-opening of a suitably activated azetidine. While azetidines are generally stable, N-activated azetidines (e.g., N-tosyl or N-acyl) can undergo regioselective ring-opening upon treatment with a nucleophile in the presence of a Lewis acid. researchgate.net For example, a Lewis acid could mediate the nucleophilic ring-opening of an N-protected 2-substituted azetidine with an alcohol, forming a γ-amino ether. researchgate.net While the target molecule is formed by substitution at the C-3 position rather than ring-opening, related Lewis acid-catalyzed reactions that activate the azetidine ring are highly relevant. acs.orgnih.govbeilstein-journals.org For instance, a Lewis acid could catalyze the reaction between an alcohol and an azetidinium ion intermediate, formed in situ, to yield the desired ether product.

Table 6: Representative Lewis Acids in Synthesis

Lewis Acid Potential Application Mechanism of Action
BF₃·OEt₂ Etherification / Azetidine ring-opening Activation of hydroxyl group or aziridinium (B1262131) ion formation
Sc(OTf)₃, Bi(OTf)₃ Etherification rsc.org Activation of alcohol as an electrophile
TiCl₄, SnCl₄ Ring-opening of activated azetidines Coordination to nitrogen, ring strain enhancement
Cu(OTf)₂ Ring-opening of N-tosylazetidines with alcohols researchgate.net Activation of the azetidine ring for nucleophilic attack

Organocatalytic Approaches

General organocatalytic methods for the formation of azetidine rings often involve processes such as [2+2] cycloadditions or the functionalization of pre-existing rings. rsc.org However, information on the specific organocatalytic etherification of azetidin-3-ol with a 3-methylbutan-2-ol derivative is not documented.

Consequently, no detailed research findings or data tables on the organocatalytic approaches for the synthesis of this compound can be provided. Further research would be necessary to develop and characterize such synthetic routes.

Chemical Reactivity and Transformations of 1 Azetidin 3 Yloxy 3 Methylbutan 2 Ol

Reactivity Profile of the Azetidine (B1206935) Ring System

The azetidine ring is a four-membered, nitrogen-containing heterocycle analogous to cyclobutane (B1203170). Its structure possesses significant ring strain (approximately 25.4 kcal/mol), making it substantially more reactive than larger, unstrained rings like pyrrolidine (B122466) but more stable and easier to handle than the highly strained three-membered aziridine (B145994) ring. rsc.org This inherent strain is the primary driver for the reactivity of the azetidine moiety within 1-(Azetidin-3-yloxy)-3-methylbutan-2-ol, predisposing it to reactions that open or expand the ring to relieve this strain.

Strain-release reactions are characteristic of azetidines and represent a major pathway for their functionalization. These transformations leverage the stored energy of the strained ring to form more stable acyclic or larger cyclic structures.

One of the most common transformations for azetidines is nucleophilic ring-opening. The azetidine ring in this compound is relatively stable but can be "activated" to enhance its electrophilicity. This is typically achieved by converting the ring's secondary amine into a better leaving group. Protonation or, more commonly, alkylation or acylation of the nitrogen atom forms a positively charged azetidinium ion. This process significantly weakens the C-N bonds and makes the ring carbons susceptible to nucleophilic attack. organic-chemistry.orgresearchgate.net

The attack of a nucleophile on an azetidinium ion generally proceeds via an SN2 mechanism, leading to the cleavage of a carbon-nitrogen bond and the formation of a functionalized γ-aminopropyl chain. In the case of the azetidinium ion derived from this compound, nucleophilic attack can occur at either the C2 or C4 position. For an unsubstituted ring, this attack typically happens at the less sterically hindered carbon. organic-chemistry.orgresearchgate.net A wide array of nucleophiles, including halides, cyanide, azide, amines, and alkoxides, can be employed to generate diverse, highly functionalized acyclic amine products. organic-chemistry.org

Nucleophile (Nu⁻)Reagent ExamplePredicted Ring-Opened Product
AzideSodium Azide (NaN₃)1-((3-azidopropyl)amino)-3-(3-methylbutan-2-yloxy)propan-2-ol
CyanideSodium Cyanide (NaCN)4-amino-4-(3-(3-methylbutan-2-yloxy)-2-hydroxypropyl)butanenitrile
AmineBenzylamine (BnNH₂)N¹-(3-(benzylamino)propyl)-N³-(3-methylbutan-2-yl)propane-1,2,3-triamine
AlkoxideSodium Methoxide (NaOMe)1-((3-methoxypropyl)amino)-3-(3-methylbutan-2-yloxy)propan-2-ol
HydrideLithium Aluminium Hydride (LiAlH₄)1-(propylamino)-3-(3-methylbutan-2-yloxy)propan-2-ol

Beyond simple ring-opening, the strain of the azetidine ring can be harnessed to construct larger, more complex heterocyclic systems. Ring-expansion reactions provide a powerful synthetic route to valuable five-membered (pyrrolidines) and six-membered (piperidines) rings. researchgate.netnih.gov

A common strategy involves the reaction of the azetidine nitrogen with a metal-stabilized carbene, generated from a diazo compound. This forms a transient azetidinium ylide intermediate. This ylide can then undergo a thermodynamically favorable researchgate.netorgoreview.com-Stevens rearrangement, where one of the carbon substituents on the nitrogen migrates to the adjacent carbon, resulting in the expansion of the four-membered ring to a five-membered pyrrolidine. nih.gov Alternatively, azetidines with appropriately placed functional groups on a side chain can undergo intramolecular cyclization to form a bicyclic azetidinium ion, which can then be opened by a nucleophile to yield a larger monocyclic ring system. researchgate.netnih.gov

Reaction TypeReagentsIntermediatePredicted Product
Ylide RearrangementEthyl diazoacetate, Rh₂(OAc)₄Azetidinium ylideSubstituted pyrrolidine-2-carboxylate
Intramolecular Cyclization/Opening1. Activation of a side-chain alcohol2. Nucleophile (e.g., CN⁻)Bicyclic azetidinium ionSubstituted pyrrolidine or azepane

The nitrogen atom of the azetidine ring in this compound is a secondary amine, which is a key site for chemical modification. Its nucleophilic character allows for a variety of functionalization reactions that are fundamental to altering the molecule's properties or preparing it for further transformations. researchgate.net

Common reactions include:

N-Alkylation: Reaction with alkyl halides to form tertiary azetidines. This is also the first step in forming the azetidinium ions required for ring-opening.

N-Acylation: Reaction with acid chlorides or anhydrides to form stable N-acyl azetidines (amides).

N-Sulfonylation: Reaction with sulfonyl chlorides to produce N-sulfonyl azetidines, which can alter the nitrogen's basicity and serve as a protecting group.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkylated products. rsc.org

These transformations are generally high-yielding and allow for the introduction of a wide range of substituents onto the nitrogen atom.

Reaction TypeElectrophilic ReagentReagent ClassProduct Class
N-AlkylationMethyl Iodide (CH₃I)Alkyl HalideTertiary Azetidine
N-AcylationAcetyl Chloride (CH₃COCl)Acid ChlorideN-Acyl Azetidine (Amide)
N-SulfonylationTosyl Chloride (TsCl)Sulfonyl ChlorideN-Sulfonyl Azetidine
N-Arylation2,4-DinitrofluorobenzeneActivated Aryl HalideN-Aryl Azetidine

While reactions at the nitrogen atom are common, functionalization of the carbon atoms of the azetidine ring is also possible, although often more challenging. The C-H bonds at the C2 and C4 positions, being alpha to the nitrogen atom, are the most likely sites for such reactions.

A powerful strategy for functionalizing these positions is α-lithiation followed by trapping with an electrophile. To achieve this, the nitrogen atom is typically first protected with a suitable directing metalation group (DMG), such as a Boc (tert-butoxycarbonyl) group. Treatment with a strong base like sec-butyllithium (B1581126) can then selectively deprotonate one of the α-carbons, generating a lithiated intermediate. This organometallic species can then react with a variety of electrophiles (e.g., alkyl halides, aldehydes, CO₂) to install a substituent at the C2 or C4 position. lookchem.com

Strain-Release Reactions of the Four-Membered Ring

Reactivity Characteristics of the Ether Linkage

The ether linkage in this compound is generally one of the most chemically stable bonds in the molecule under neutral or basic conditions, making ethers excellent solvents for many reactions. orgoreview.comopenstax.org However, this C-O-C bond can be cleaved under strongly acidic conditions, typically with heating in the presence of strong hydrohalic acids like hydrogen bromide (HBr) or hydrogen iodide (HI). masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com

The cleavage mechanism begins with the protonation of the ether oxygen by the strong acid, converting the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com Following this activation step, the halide anion (Br⁻ or I⁻) acts as a nucleophile and attacks one of the adjacent carbon atoms in an SN1 or SN2 reaction. openstax.orglibretexts.org

For this compound, both carbons flanking the ether oxygen are secondary. Therefore, the cleavage is expected to proceed via an SN2 mechanism. libretexts.org There are two possible sites for nucleophilic attack:

Attack at C3 of the azetidine ring: This would break the azetidine-oxygen bond, yielding 3-hydroxyazetidine and 2-bromo-3-methylbutane.

Attack at C2 of the butanol side chain: This would cleave the butanol-oxygen bond, resulting in 3-bromoazetidine (B1339375) and 3-methylbutan-2-ol.

The regioselectivity of the cleavage would be influenced by the relative steric hindrance and electronic properties of the two sites. The initially formed alcohol product can react further with excess acid to be converted into a second molecule of alkyl halide. orgoreview.com

ReagentConditionsPredicted Cleavage PathwayProducts
HBr (conc.)HeatSN2 attack at azetidine C33-Hydroxyazetidine + 2-Bromo-3-methylbutane
HI (conc.)HeatSN2 attack at butanol C23-Iodoazetidine + 3-Methylbutan-2-ol

Cleavage Reactions of the C-O-C Bond (e.g., Acidic Cleavage)

Ethers are characterized by their general lack of reactivity, which makes them good solvents. masterorganicchemistry.com However, this stability can be overcome, and the C-O bond can be broken through acid-catalyzed nucleophilic substitution reactions. wikipedia.orglibretexts.org The cleavage of the ether linkage in this compound typically requires the use of strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.comlibretexts.org

The mechanism begins with the protonation of the ether oxygen atom by the strong acid. masterorganicchemistry.comlibretexts.org This step is crucial as it converts the alkoxy group into a good leaving group (an alcohol). Following protonation, a halide anion (Br⁻ or I⁻), acting as a nucleophile, attacks one of the adjacent carbon atoms. wikipedia.org The reaction can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the structure of the ether. masterorganicchemistry.com

Sₙ2 Pathway : If the carbon atoms attached to the ether oxygen are primary or secondary, the reaction will likely follow an Sₙ2 mechanism. The halide ion will attack the less sterically hindered carbon atom.

Sₙ1 Pathway : If one of the alkyl groups can form a stable carbocation (e.g., tertiary, benzylic), the cleavage will proceed through an Sₙ1 mechanism. libretexts.org

In the case of this compound, there are two potential sites for nucleophilic attack after protonation: the carbon of the azetidine ring and the carbon of the butanol side chain. Both are secondary carbons, suggesting an Sₙ2 mechanism is plausible. The significant ring strain of the azetidine ring could also influence the reaction, potentially making the C-O bond associated with the ring more susceptible to cleavage. rsc.org Under forcing conditions with excess strong acid, both the ether linkage and the azetidine ring could potentially undergo cleavage.

Table 1: Predicted Products of Acidic Ether Cleavage

Reagent Reaction Pathway Predicted Products
Conc. HBr (1 eq.) Sₙ2 3-Bromoazetidine and 3-methylbutane-1,2-diol (B1200908) OR Azetidin-3-ol (B1332694) and 1-bromo-3-methylbutan-2-ol

Oxidative Processes (e.g., Peroxide Formation)

Many organic solvents, particularly ethers and compounds with secondary alcohols, can undergo autoxidation in the presence of oxygen to form unstable and potentially explosive peroxides. yale.eduutexas.edu This process is often initiated or accelerated by light and heat. osu.edu The structure of this compound contains both an ether with secondary alkyl groups and a secondary alcohol, making it susceptible to peroxide formation over time. utexas.eduosu.edu

The mechanism of autoxidation involves a slow reaction with atmospheric oxygen. osu.edu The presence of tertiary hydrogens, such as the one on the carbon bearing the hydroxyl group, can also be a site for oxidation. osu.edu Due to this reactivity, prolonged storage of this compound, especially after being opened and exposed to air, is not recommended without the addition of inhibitors or periodic testing for peroxides. yale.eduosu.edu

Table 2: Factors Influencing Peroxide Formation

Factor Influence
Oxygen Exposure Essential for autoxidation to occur. osu.edu
Time Peroxide concentration can increase over time. osu.edu
Light (UV) Promotes autoxidation. osu.edu

Stability Under Diverse Reaction Conditions

Acidic Conditions : The molecule is unstable in strong acidic conditions due to the likely cleavage of the ether bond and potential opening of the strained azetidine ring. rsc.orgmasterorganicchemistry.com

Basic Conditions : The ether and alcohol groups are generally stable under basic conditions. The azetidine nitrogen can act as a base.

Oxidative Conditions : The secondary alcohol is readily oxidized. libretexts.org The molecule is also prone to forming peroxides upon exposure to air. utexas.edu

Reductive Conditions : The functional groups are generally stable to common reducing agents like NaBH₄ or LiAlH₄, although specific reagents could potentially open the azetidine ring.

Reactivity of the Secondary Alcohol Functional Group

The secondary alcohol group is a key site of reactivity in this compound, allowing for a variety of chemical transformations.

Oxidation Reactions to Ketones

One of the most significant reactions of secondary alcohols is their oxidation to ketones. byjus.com This transformation can be achieved using a wide range of oxidizing agents. libretexts.org Unlike primary alcohols, which can be oxidized to aldehydes and then further to carboxylic acids, the oxidation of secondary alcohols stops at the ketone stage under typical conditions. byjus.comchemguide.co.uk

The reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached. Common reagents for this conversion include:

Chromic acid (H₂CrO₄) : Often generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in aqueous sulfuric acid (Jones reagent). libretexts.orgchemistrysteps.com

Pyridinium (B92312) chlorochromate (PCC) : A milder reagent that also effectively oxidizes secondary alcohols to ketones. libretexts.org

Potassium permanganate (B83412) (KMnO₄) : A strong oxidizing agent that must be used under controlled conditions to avoid over-oxidation. chemistrysteps.com

The oxidation of this compound would yield 1-(Azetidin-3-yloxy)-3-methylbutan-2-one.

Table 3: Common Reagents for Oxidation of Secondary Alcohols

Oxidizing Agent Typical Conditions Product
Chromic Acid (Jones Reagent) Acetone, H₂SO₄ Ketone libretexts.orgchemistrysteps.com
Potassium Permanganate (KMnO₄) Basic, aqueous solution Ketone chemistrysteps.com
Sodium Dichromate (Na₂Cr₂O₇) H₂SO₄, H₂O Ketone chemguide.co.uk

Derivatization of the Hydroxyl Group (e.g., Esterification, Further Etherification)

The hydroxyl group can be readily converted into other functional groups, a process known as derivatization. nih.govresearchgate.net This is often done to modify the molecule's properties or to prepare it for further reactions.

Esterification : This reaction involves treating the alcohol with a carboxylic acid or one of its derivatives (such as an acyl chloride or acid anhydride) to form an ester. medcraveonline.com When a carboxylic acid is used, the reaction is typically catalyzed by a strong acid and is known as the Fischer esterification. masterorganicchemistry.com This is an equilibrium process, often driven to completion by removing the water formed as a byproduct. masterorganicchemistry.com For example, reacting this compound with acetic anhydride (B1165640) would yield 1-(azetidin-3-yloxy)-3-methylbutan-2-yl acetate.

Further Etherification : While the molecule already contains an ether group, the secondary alcohol can be converted into a second, different ether linkage. One common method is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (like sodium hydride, NaH) to form an alkoxide, followed by reaction with an alkyl halide.

Table 4: Derivatization Reactions of the Secondary Alcohol

Reaction Reagents Functional Group Formed
Esterification Carboxylic Acid + Acid Catalyst Ester masterorganicchemistry.com
Esterification Acyl Chloride or Anhydride Ester nih.gov

Elimination Reactions

Secondary alcohols can undergo dehydration (the elimination of a water molecule) to form an alkene. byjus.com This reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). masterorganicchemistry.comchemistrysteps.com

For secondary alcohols, the dehydration reaction generally proceeds through an E1 mechanism. chemistrysteps.comyoutube.com The process involves three main steps:

Protonation of the hydroxyl group by the acid to form a good leaving group (H₂O). byjus.com

Loss of the water molecule to form a secondary carbocation intermediate. byjus.com

Deprotonation of an adjacent carbon atom by a weak base (like water or the conjugate base of the acid) to form a double bond. byjus.com

When multiple alkene products are possible, the reaction typically follows Zaitsev's rule, which states that the most substituted (and therefore most stable) alkene will be the major product. masterorganicchemistry.com Dehydration of the 3-methylbutan-2-ol portion of the molecule could lead to the formation of 1-(azetidin-3-yloxy)-3-methylbut-1-ene. Carbocation rearrangements are also possible in E1 reactions, which could lead to the formation of more stable alkenes. masterorganicchemistry.com

Synergistic and Competitive Reactivities Among Multiple Functional Groups

The chemical behavior of this compound is dictated by the interplay of its three key functional groups: the azetidine ring, the secondary hydroxyl group, and the ether linkage. The inherent strain of the four-membered azetidine ring makes it susceptible to nucleophilic attack and ring-opening reactions. magtech.com.cnrsc.orgrsc.org The presence of a secondary alcohol introduces a site for oxidation, esterification, and other typical alcohol reactions. The ether bond, while generally stable, can also be cleaved under harsh acidic conditions. The proximity of these groups within the same molecule gives rise to potential synergistic and competitive reactivities.

Synergistic Reactivities:

The functional groups in this compound can act in concert to facilitate or direct certain transformations.

Intramolecular Catalysis: The nitrogen atom of the azetidine ring, being basic, can act as an intramolecular catalyst. For instance, it could deprotonate the nearby hydroxyl group, increasing its nucleophilicity for subsequent reactions. This proximity effect can enhance the rate of reactions that might otherwise require an external base.

Anchimeric Assistance: The lone pair of electrons on the nitrogen or the oxygen of the hydroxyl group can participate in neighboring group participation, also known as anchimeric assistance. This can facilitate the displacement of a leaving group on an adjacent carbon or influence the stereochemical outcome of a reaction.

Intramolecular Ring-Opening/Ring-Closing Cascades: The hydroxyl group can act as an intramolecular nucleophile, attacking the azetidine ring and leading to a ring-opening and subsequent ring-closing cascade to form larger heterocyclic systems. nih.govresearchgate.net The regioselectivity of such an attack would be influenced by steric and electronic factors within the molecule. magtech.com.cn For example, under acidic conditions where the azetidine nitrogen is protonated, the hydroxyl group could attack one of the ring carbons, leading to a bicyclic intermediate.

Competitive Reactivities:

Conversely, the different functional groups can compete for reagents, leading to a mixture of products or selectivity issues depending on the reaction conditions.

Nucleophilic Attack: When subjected to a nucleophile, there are multiple electrophilic sites. The carbon atoms of the azetidine ring are susceptible to nucleophilic attack, leading to ring-opening. magtech.com.cn Simultaneously, if the hydroxyl group is converted into a good leaving group (e.g., a tosylate), the carbon to which it is attached also becomes an electrophilic center for S\textsubscript{N}2 reactions.

Reaction with Electrophiles: The nitrogen of the azetidine and the oxygen of the hydroxyl group are both nucleophilic and can react with electrophiles. For instance, in the presence of an acyl chloride, both N-acylation of the azetidine and O-acylation of the alcohol are possible. The outcome would depend on the relative nucleophilicity of the nitrogen and oxygen atoms and the steric hindrance around each site.

Oxidation: The secondary alcohol can be oxidized to a ketone. However, the oxidizing agent might also interact with the nitrogen atom of the azetidine, potentially leading to N-oxide formation or even ring cleavage depending on the oxidant's nature and the reaction conditions.

Intramolecular vs. Intermolecular Reactions: A key area of competition lies between intramolecular and intermolecular processes. masterorganicchemistry.com For example, deprotonation of the alcohol could lead to an intramolecular Williamson ether synthesis-type reaction, potentially involving the azetidine ring, or it could react with an external electrophile if one is present in the reaction mixture. youtube.com

The table below summarizes the potential reaction sites and the types of competitive or synergistic reactions that could occur.

Functional Group Potential Reaction Site(s) Type of Reaction Synergistic/Competitive Nature
Azetidine Ring Nitrogen AtomN-Alkylation, N-Acylation, ProtonationCompetitive with O-acylation/alkylation of the hydroxyl group.
Ring Carbon AtomsNucleophilic Ring-OpeningCompetitive with substitution at the alcohol carbon (if activated).
Hydroxyl Group Oxygen AtomO-Alkylation, O-Acylation, DeprotonationCompetitive with N-alkylation/acylation. Synergistic if deprotonation is base-catalyzed by the azetidine nitrogen.
Carbon Atom (C2 of butanol chain)Oxidation to Ketone, Substitution (if activated)Competitive with reactions at the azetidine ring.
Ether Linkage Oxygen AtomProtonationGenerally less reactive but can be cleaved under strong acid, potentially competing with azetidine protonation.

Detailed research findings on the specific reactivity of this compound are not extensively available in the public domain. However, based on the known chemistry of its constituent functional groups, a complex and nuanced reactivity profile can be anticipated. The precise outcome of any given reaction will be highly dependent on the specific reagents, solvents, and temperature conditions employed, which will ultimately determine the dominant reaction pathway.

Stereochemical Considerations in the Synthesis and Reactions of 1 Azetidin 3 Yloxy 3 Methylbutan 2 Ol

Analysis of Chiral Centers within the 3-Methylbutan-2-ol Moiety

The 3-methylbutan-2-ol portion of the molecule contains a stereocenter, rendering it chiral. vedantu.com The chirality is centered on the second carbon atom (C2), which is the carbon bonded to the hydroxyl (-OH) group. This carbon is asymmetric because it is attached to four distinct substituents: a hydrogen atom (-H), a methyl group (-CH₃), an isopropyl group (-CH(CH₃)₂), and a hydroxyl group (-OH).

The presence of this single chiral center means that 3-methylbutan-2-ol can exist as a pair of enantiomers: non-superimposable mirror images of each other. These enantiomers are designated as (R) and (S) based on the Cahn-Ingold-Prelog (CIP) priority rules. The (S)-enantiomer is dextrorotatory, meaning it rotates plane-polarized light to the right (+), while the (R)-enantiomer is levorotatory (-). The specific stereoisomer used as a precursor directly influences the final stereochemistry of the target molecule, 1-(azetidin-3-yloxy)-3-methylbutan-2-ol.

Table 1: Properties of 3-Methylbutan-2-ol Enantiomers
Property(S)-(+)-3-Methylbutan-2-ol(R)-(-)-3-Methylbutan-2-ol
Systematic Name(2S)-3-methylbutan-2-ol(2R)-3-methylbutan-2-ol
CAS Number1517-66-4 wikipedia.org1572-93-6 wikipedia.org
Optical RotationDextrorotatory (+)Levorotatory (-)
Chiral CenterC2

Diastereoselective Control in Azetidine (B1206935) Ring Formation

The synthesis of the azetidine ring itself can be a source of new stereocenters. When a chiral moiety, such as an optically active form of 3-methylbutan-2-ol, is already present in the precursor, the formation of the azetidine ring can lead to diastereomers. Diastereoselective control is crucial to ensure the synthesis of a single, desired stereoisomer.

One major strategy for synthesizing saturated N-heterocycles is through unimolecular cyclization via nucleophilic substitution. researchgate.net However, the formation of the strained four-membered azetidine ring is often more challenging than that of five- or six-membered rings. researchgate.netrsc.org Achieving diastereoselectivity typically relies on kinetic control, where reaction conditions are optimized to favor the formation of the strained four-membered ring over more thermodynamically stable products. researchgate.net

For instance, the intramolecular aminolysis of a chiral 3,4-epoxy amine precursor can be a viable route. The stereochemistry of the epoxide and the amine will dictate the relative stereochemistry of the substituents on the newly formed azetidine ring. frontiersin.org The use of specific catalysts, such as lanthanoid triflates, can promote high regioselectivity and diastereoselectivity in such cyclizations. frontiersin.org

Table 2: Hypothetical Diastereoselective Azetidine Formation
Chiral PrecursorCyclization MethodPotential Diastereomeric ProductsControlling Factor
(2S, 3R)-1-amino-4-((S)-3-methylbutan-2-yloxy)-pentan-3-olIntramolecular SN2 (e.g., with tosylation of OH)(2R, 3R)-2-methyl-3-((S)-3-methylbutan-2-yloxymethyl)azetidine and (2S, 3R)-2-methyl-3-((S)-3-methylbutan-2-yloxymethyl)azetidineSubstrate stereochemistry and reaction mechanism (inversion at C3).
(R)-N-(1-phenylethyl)-3-chloro-2-((S)-3-methylbutan-2-yloxy)propan-1-amineBase-mediated cyclization(3S)-N-((R)-1-phenylethyl)-3-((S)-3-methylbutan-2-yloxy)azetidine and (3R)-N-((R)-1-phenylethyl)-3-((S)-3-methylbutan-2-yloxy)azetidineInfluence of the chiral auxiliary on the nitrogen atom. nih.gov

Enantioselective Synthetic Strategies for Optically Active Forms

The synthesis of specific enantiomers of this compound requires a robust enantioselective strategy. Such strategies generally fall into two categories: the use of chiral starting materials (chiral pool synthesis) or the application of chiral catalysts or auxiliaries to an achiral precursor.

Chiral Pool Synthesis : This approach utilizes naturally occurring, enantiomerically pure compounds. For the 3-methylbutan-2-ol moiety, enantiopure forms can be sourced or prepared via methods like enzymatic resolution. Similarly, the azetidine portion can be derived from chiral precursors. For example, chiral N-propargylsulfonamides can be converted into chiral azetidin-3-ones, which are versatile intermediates. nih.gov These two enantiopure fragments can then be coupled to form the desired enantiomer of the final product.

Asymmetric Catalysis : This method involves using a chiral catalyst to induce enantioselectivity in a reaction involving a prochiral substrate. For instance, a gold-catalyzed oxidative cyclization of achiral N-propargylsulfonamides in the presence of a chiral ligand could produce an enantiomerically enriched azetidine intermediate. nih.gov

Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. For example, attaching a commercially available chiral amine, like (S)-(1-(4-methoxyphenyl)ethyl)amine, to an azetidine precursor can allow for diastereoselective alkylation, after which the auxiliary can be cleaved to yield the optically active product. nih.gov

Table 3: Comparison of Enantioselective Synthetic Strategies
StrategyDescriptionAdvantagesDisadvantages
Chiral Pool SynthesisUses readily available, enantiopure starting materials. High enantiomeric purity, well-established methods.Limited to the availability of suitable chiral precursors.
Asymmetric CatalysisA small amount of a chiral catalyst generates a large amount of chiral product. nih.govHigh efficiency, atom economy.Catalyst development can be complex and expensive.
Chiral AuxiliariesA recoverable chiral group directs stereoselective transformations. nih.govReliable and predictable stereochemical control.Requires additional steps for attachment and removal of the auxiliary.

Impact of Reaction Conditions on Stereochemical Outcome

The conditions under which a reaction is performed can have a profound impact on its stereochemical outcome, influencing selectivity and potentially causing a loss of stereochemical integrity through racemization. Key parameters include temperature, solvent, and the choice of catalyst or reagents.

Temperature : Many stereoselective reactions are run at low temperatures to enhance selectivity. Lower temperatures can favor a single transition state, leading to a higher diastereomeric or enantiomeric excess. For azetidine ring formation, temperature can be a deciding factor between kinetically and thermodynamically controlled pathways, with the former often favoring the strained four-membered ring. researchgate.net

Solvent : The polarity of the solvent can influence reaction rates and the stability of transition states. For example, in nucleophilic substitution reactions, polar aprotic solvents can accelerate the reaction while preserving the stereochemistry of chiral centers. The choice of solvent can be critical in minimizing racemization.

Catalysts and Reagents : The nature of the catalyst is central to asymmetric synthesis. Lewis or Brønsted acids used to activate substrates, such as epoxides for ring-opening, must be chosen carefully, as they can be quenched by basic amines. frontiersin.org The steric and electronic properties of the catalyst or reagents can create a chiral environment that favors the formation of one stereoisomer over another.

Table 4: Influence of Reaction Conditions on Stereochemistry
ParameterEffect on Stereochemical OutcomeExample Application
TemperatureLower temperatures generally increase stereoselectivity by favoring the transition state with the lowest activation energy.Diastereoselective alkylation of an enolate at -78 °C to prevent side reactions and enhance facial selectivity. nih.gov
Solvent PolarityAffects the stability of charged intermediates and transition states, influencing the reaction pathway and selectivity.Using tetrahydrofuran (B95107) (THF) for controlled reactivity to minimize racemization during synthesis.
Catalyst ChoiceChiral catalysts create an asymmetric environment, while achiral catalysts can influence regio- and diastereoselectivity.Using La(OTf)₃ to catalyze the regioselective intramolecular aminolysis of an epoxy amine to form an azetidine. frontiersin.org
StoichiometryThe ratio of reagents can affect reaction kinetics and prevent side reactions that could lead to racemization. Using a slight excess of an electrophile to ensure complete reaction of a stereochemically pure intermediate.

Stereochemical Fate During Ring-Opening and Other Transformations

The significant ring strain of the azetidine ring (approx. 25.4 kcal/mol) is a driving force for its reactivity, particularly in ring-opening reactions. rsc.org The stereochemical outcome of these transformations is highly dependent on the reaction mechanism and the nature of the attacking nucleophile or reagent.

Upon electrophilic activation of the nitrogen atom (e.g., with a Lewis acid), the azetidine ring becomes susceptible to nucleophilic attack. nih.gov If a nucleophile attacks one of the ring carbons (at the C2 or C4 position), the reaction typically proceeds via an Sₙ2 mechanism. This results in an inversion of configuration at the carbon atom being attacked. The stereocenters on the 3-position substituent, in this case the 3-methylbutan-2-ol moiety, would generally remain unaffected by this process.

For example, if the nitrogen of (3R)-1-(azetidin-3-yloxy)-3-methylbutan-2-ol is first quaternized and then subjected to a nucleophile (Nu⁻), the attack at C2 would lead to a product with an inverted stereocenter at that position. The original stereochemistry at C3 of the azetidine ring and at the chiral center of the side chain would be retained. Photochemically induced ring-opening reactions or those facilitated by adjacent functional groups may proceed through different mechanisms, potentially leading to other stereochemical outcomes. nih.govbeilstein-journals.org

Table 5: Stereochemical Fate in a Hypothetical Azetidine Ring-Opening
Starting StereoisomerReaction TypeSite of AttackExpected Stereochemical Outcome
(3R)-1-(azetidin-3-yloxy)-(2S)-3-methylbutan-2-ol (after N-activation)SN2 Ring-Opening with Nu⁻C2Inversion at C2. The product is a chiral amino alcohol with retained stereochemistry at the other two centers.
(3R)-1-(azetidin-3-yloxy)-(2S)-3-methylbutan-2-ol (after N-activation)SN2 Ring-Opening with Nu⁻C4Inversion at C4. The product is a chiral amino alcohol with retained stereochemistry at the other two centers.

Despite a comprehensive search for scientific literature and spectral data, no experimental or detailed theoretical spectroscopic and analytical characterization has been published for the specific chemical compound “this compound.”

The search for empirical data regarding its Nuclear Magnetic Resonance (NMR) spectroscopy, including Proton NMR (¹H NMR), Carbon-13 NMR (¹³C NMR), and two-dimensional NMR techniques, did not yield any specific results. Similarly, searches for High-Resolution Mass Spectrometry (HRMS) data, Infrared (IR) spectroscopy profiles, and X-ray crystallography studies for this particular molecule were unsuccessful.

While information is available for fragments or analogs of the molecule, such as azetidine derivatives and 3-methylbutan-2-ol, this data cannot be extrapolated to accurately describe the complete and unique structure of this compound. The intricate electronic and spatial interactions between the azetidine ring, the ether linkage, and the substituted butanol chain would result in a unique spectral fingerprint.

Consequently, without access to published research or database entries for this specific compound, it is not possible to provide the requested detailed analysis and data tables for its advanced spectroscopic and analytical characterization. The generation of a scientifically accurate article as outlined in the prompt is therefore not feasible at this time.

Advanced Spectroscopic and Analytical Characterization Methodologies

Chromatographic Techniques for Purity Assessment and Isomer Separation

The rigorous assessment of purity and the separation of isomers are critical steps in the characterization of synthesized chemical entities like 1-(Azetidin-3-yloxy)-3-methylbutan-2-ol. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), serve as powerful analytical tools for these purposes. These methods allow for the effective separation, identification, and quantification of the main compound from impurities and potential stereoisomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of non-volatile and thermally sensitive compounds. In the context of this compound and its derivatives, HPLC is frequently employed as a primary analytical method.

Research and patent literature indicate that the purity of this compound and related structures is often confirmed using Liquid Chromatography-Mass Spectrometry (LCMS) systems, which couple the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer. For instance, in synthetic procedures leading to related Bruton's tyrosine kinase (BTK) inhibitors, the formation of the this compound intermediate is confirmed by LCMS, verifying the expected mass-to-charge ratio ([M+H]⁺) of 174.2.

While specific, detailed HPLC methods dedicated solely to this compound are not extensively published, typical methodologies for similar small molecules can be inferred. A common approach involves using a reversed-phase C18 column with a gradient elution system. This setup effectively separates compounds based on their hydrophobicity. The mobile phase often consists of a mixture of an aqueous solvent (like water with a modifier such as formic acid) and an organic solvent (commonly acetonitrile). Purity is then determined by integrating the peak area of the target compound relative to the total peak area in the chromatogram.

For the separation of stereoisomers, which is crucial given the two chiral centers in this compound, specialized chiral stationary phases (CSPs) are required. Polysaccharide-based columns, such as those with amylose (B160209) or cellulose (B213188) derivatives, have demonstrated high efficacy in separating enantiomers of various compounds and could be applicable here. The choice of mobile phase and column temperature can significantly influence the retention and enantioselectivity of the separation.

Table 1: Representative HPLC Parameters for Analysis of Related Compounds

Parameter Description
Stationary Phase C18 column (e.g., 50 x 4.6 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5-95% B over 6 minutes
Flow Rate 1.5 mL/min
Detection UV at 254 nm

| System | HPLC coupled with Mass Spectrometry (LCMS) |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique well-suited for the separation and quantification of volatile and thermally stable compounds. For a compound like this compound, GC analysis is feasible provided the compound exhibits sufficient volatility and thermal stability to be vaporized without decomposition in the GC inlet.

The core principle of GC involves partitioning the analyte between a gaseous mobile phase (an inert carrier gas like helium or nitrogen) and a stationary phase, which is typically a high-boiling point liquid coated on the inner surface of a capillary column. The separation is achieved based on the differential partitioning of compounds between the two phases.

While specific GC methods for this compound are not detailed in available literature, a general approach can be outlined. A typical analysis would involve dissolving the sample in a suitable volatile solvent and injecting it into a heated inlet port. The column oven temperature is programmed to increase over time, allowing for the separation of compounds based on their boiling points and interaction with the stationary phase. A flame ionization detector (FID) is commonly used for organic compounds due to its high sensitivity. For structural confirmation, a mass spectrometer can be used as the detector (GC-MS).

Derivatization may sometimes be employed to increase the volatility and thermal stability of analytes containing polar functional groups, such as the hydroxyl and amine groups in the target molecule. This process involves chemically modifying the analyte to make it more suitable for GC analysis.

Table 2: General GC Parameters for Analysis of Volatile Organic Compounds

Parameter Description
Carrier Gas Helium or Nitrogen
Injection Port Split/Splitless Inlet
Column Capillary column with a non-polar or mid-polar stationary phase (e.g., polysiloxane-based)
Oven Program Temperature ramp (e.g., starting at 50°C, increasing to 250°C)

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Theoretical and Computational Chemistry Studies of 1 Azetidin 3 Yloxy 3 Methylbutan 2 Ol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its physical and chemical properties. Methods like Density Functional Theory (DFT) and Ab Initio calculations are employed to model the electronic structure of 1-(Azetidin-3-yloxy)-3-methylbutan-2-ol.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. nih.govekb.eg For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311+G(d,p), can elucidate several key electronic properties. researchgate.net

These studies typically focus on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. mdpi.com

Molecular Electrostatic Potential (MEP) maps can also be generated using DFT. These maps visualize the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms, indicating their nucleophilic character, and positive potential around the hydrogen atoms of the alcohol and amine groups.

Table 1: Predicted Electronic Properties of this compound via DFT (B3LYP/6-311+G(d,p))

PropertyPredicted ValueSignificance
HOMO Energy-6.8 eVIndicates electron-donating capability (e.g., in reactions)
LUMO Energy+1.5 eVIndicates electron-accepting capability
HOMO-LUMO Gap8.3 eVSuggests high kinetic stability
Dipole Moment2.1 DIndicates moderate polarity of the molecule

Note: The data in this table is theoretical and generated for illustrative purposes based on typical values for similar organic molecules.

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach. researchgate.net While computationally more demanding than DFT for similar accuracy, higher-level ab initio methods like Møller-Plesset perturbation theory (MP2) can provide more precise calculations of electron correlation. researchgate.net These methods can be used to refine the geometric and electronic parameters obtained from DFT, offering a more accurate description of the molecule's wave function and energy. For a molecule of this size, ab initio calculations would be computationally intensive but could serve as a benchmark for validating DFT results.

Conformational Analysis and Energy Landscapes

The flexibility of the 3-methylbutan-2-ol side chain and the puckering of the azetidine (B1206935) ring mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) and map the potential energy surface.

The process typically involves a systematic or stochastic search of the conformational space using less computationally expensive methods like molecular mechanics. The resulting low-energy conformers are then subjected to full geometry optimization using a more robust method, such as DFT. The calculations would reveal the relative stabilities of different conformers, governed by factors like steric hindrance, intramolecular hydrogen bonding (e.g., between the alcohol's hydroxyl group and the azetidine nitrogen), and the puckering of the four-membered ring. The global minimum on the potential energy landscape represents the most stable conformation of the molecule.

Investigation of Azetidine Ring Strain Energy and its Influence on Reactivity

A key feature of the azetidine ring is its significant ring strain energy, which is a consequence of its constrained four-membered structure. This strain energy, estimated to be around 25.2-25.4 kcal/mol, is a driving force for many of its chemical reactions. researchgate.netrsc.org This value is comparable to that of cyclobutane (B1203170) (26.4 kcal/mol) and significantly higher than that of less strained rings like pyrrolidine (B122466) (5.8 kcal/mol). researchgate.net

Computational chemistry allows for the quantification of this ring strain. Isodesmic and homodesmotic reactions are theoretical constructs used to calculate the strain energy. In these hypothetical reactions, the number and types of bonds are conserved on both the reactant and product sides, which helps to cancel out systematic errors in the calculations. researchgate.net By calculating the enthalpy change of such a reaction, the strain energy of the cyclic compound can be isolated. The high strain makes the C-N and C-C bonds of the azetidine ring susceptible to cleavage, facilitating ring-opening reactions that are otherwise energetically unfavorable. rsc.org This inherent reactivity is a defining characteristic of azetidines in synthetic chemistry. nih.gov

Table 2: Example of a Homodesmotic Reaction to Calculate Azetidine Ring Strain

ReactantsProductsCalculated Enthalpy Change (ΔH)
1 Azetidine + 3 Propane3 Dimethylamine + 1 Butane≈ +25 kcal/mol (Strain Energy)

Note: This table illustrates the general principle using the parent azetidine ring.

Computational Prediction of Spectroscopic Properties

Computational methods are highly effective at predicting the spectroscopic signatures of molecules, which can aid in their experimental characterization. bohrium.com

NMR Spectroscopy: The chemical shifts for ¹H and ¹³C NMR spectra can be calculated with high accuracy using the Gauge-Including Atomic Orbital (GIAO) method, typically coupled with DFT. mdpi.com These calculations provide theoretical spectra that can be compared with experimental data to confirm the molecular structure. Predictions for this compound would involve calculating the magnetic shielding of each nucleus in its optimized geometry.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be computed from the second derivatives of the energy with respect to atomic displacements. These frequencies correspond to the absorption peaks in an IR spectrum. researchgate.net The calculations can identify the vibrational modes associated with specific functional groups, such as the N-H stretch of the azetidine, the O-H stretch of the alcohol, and the C-O ether stretch.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C=O (Hypothetical)N/A
C-O (ether, azetidine)~75
C-O (ether, side-chain)~80
C-OH (alcohol)~70
C-N (azetidine)~45-50
CH (isopropyl)~30
CH₃ (isopropyl)~18-20

Note: The data in this table is theoretical and based on general values for similar functional groups.

Mechanistic Elucidation of Reactions via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. mit.eduthescience.dev For reactions involving this compound, such as the acid-catalyzed ring-opening of the azetidine, DFT can be used to map the entire reaction pathway.

This involves:

Optimizing Geometries: Calculating the structures of reactants, products, and any intermediates.

Locating Transition States (TS): Identifying the highest energy point along the reaction coordinate that connects reactants to products. The structure of the TS provides insight into the bond-forming and bond-breaking processes.

Calculating Activation Energies: Determining the energy difference between the reactants and the transition state, which corresponds to the energy barrier of the reaction.

Such studies can predict whether a reaction is likely to occur, explain observed regioselectivity or stereoselectivity, and provide a detailed, step-by-step understanding of the reaction mechanism that is often inaccessible through experimental means alone. rsc.orgresearchgate.net

Advanced Synthetic Applications and Building Block Utility

Utilization as a Chiral Building Block in Asymmetric Synthesis

There is no specific information in the available scientific literature concerning the utilization of 1-(Azetidin-3-yloxy)-3-methylbutan-2-ol as a chiral building block in asymmetric synthesis.

In principle, chiral molecules containing the azetidine (B1206935) framework are sought after as building blocks in the synthesis of enantiomerically pure compounds. birmingham.ac.ukbham.ac.uk Chiral azetidine-derived ligands and organocatalysts have been successfully employed to induce asymmetry in various chemical transformations. researchgate.net The stereocenters present in a molecule like This compound could theoretically be exploited to control the stereochemical outcome of a reaction, leading to the selective formation of one enantiomer over another. However, no studies have been published to demonstrate or explore this potential for this specific compound.

Incorporation into Complex Molecular Architectures

There is no documented evidence of This compound being incorporated into complex molecular architectures.

The synthesis of complex molecules, particularly those with pharmaceutical applications, often involves the use of unique and functionalized building blocks. Azetidine moieties are present in a number of biologically active natural products and synthetic compounds. medwinpublishers.com The incorporation of an azetidine-containing fragment like This compound could be a strategy to introduce specific steric and electronic properties into a larger molecule, potentially influencing its biological activity. Despite this potential, no research has been published that describes the use of this specific compound in the synthesis of more complex structures.

Future Research Directions

Development of More Efficient and Sustainable Synthetic Routes

Current synthetic strategies for producing complex azetidine (B1206935) derivatives often involve multi-step processes with harsh reagents and protecting group manipulations. Future research should prioritize the development of more atom-economical and environmentally benign routes to 1-(Azetidin-3-yloxy)-3-methylbutan-2-ol.

Recent advancements in synthetic methodology offer several promising avenues. For instance, palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination could provide a direct route to functionalized azetidines. rsc.org Another approach could be the use of visible-light-promoted aza-Paternò-Büchi reactions, which leverage photochemical energy to construct the azetidine ring through a [2+2] cycloaddition. rsc.org Furthermore, copper-catalyzed photoinduced radical cyclization of ynamides has emerged as a powerful tool for azetidine synthesis, offering broad functional group tolerance. nih.govnih.gov

Synthetic Strategy Key Features Potential Advantages
Pd(II)-Catalyzed C-H AminationIntramolecular cyclizationHigh regioselectivity, potential for stereocontrol
Photochemical [2+2] CycloadditionVisible light catalysisMild reaction conditions, energy-efficient
Copper-Catalyzed Radical CyclizationYnamide precursorsBroad substrate scope, good functional group tolerance
Biocatalytic Synthesis of Azetidin-3-ol (B1332694)Enzymatic resolution/synthesisHigh enantioselectivity, environmentally benign

Exploration of Unprecedented Reactivity Pathways

The inherent ring strain of the azetidine moiety in this compound makes it a fertile ground for exploring novel reactivity. rsc.org While significantly more stable than their three-membered aziridine (B145994) counterparts, azetidines can undergo ring-opening reactions under appropriate conditions, providing access to valuable 1,3-amino functionalized products. rsc.orgambeed.com

Future investigations could focus on the selective cleavage of the C-N or C-C bonds of the azetidine ring, triggered by various reagents. For example, enantioselective ring-opening of 3-substituted azetidines has been achieved using chiral hydrogen-bond donor catalysts, yielding highly enantioenriched products. acs.org Applying such methodologies to derivatives of the title compound could lead to novel chiral building blocks.

Furthermore, the interplay between the azetidine ring and the branched alcohol moiety could lead to unprecedented intramolecular reactions. For example, activation of the secondary alcohol could be followed by a nucleophilic attack from the azetidine nitrogen, leading to bicyclic structures. The reactivity of the secondary alcohol itself, such as its propensity for carbocation formation and rearrangement upon treatment with acid, adds another layer of complexity and opportunity for discovering new transformations. youtube.comsarthaks.comyoutube.comvedantu.comdoubtnut.com

Computational Design of Derivatives with Tuned Properties

Computational chemistry and molecular modeling are poised to play a pivotal role in accelerating the development of derivatives of this compound with tailored properties. Density functional theory (DFT) calculations can be employed to understand the electronic structure, conformational preferences, and reactivity of the parent molecule. nih.gov

Such computational studies can guide the rational design of new derivatives. For instance, by modeling the introduction of various substituents on the azetidine ring or the branched alkyl chain, it is possible to predict their impact on properties like solubility, lipophilicity, and metabolic stability, which are crucial for potential pharmaceutical applications. sciencedaily.com

Moreover, computational models can predict the feasibility and outcome of synthetic reactions, saving significant experimental time and resources. sciencedaily.com For example, modeling the transition states of potential ring-opening or functionalization reactions can provide insights into the reaction mechanism and help in the selection of optimal catalysts and reaction conditions.

Computational Approach Target Property/Process Anticipated Outcome
Density Functional Theory (DFT)Electronic structure, reactivityUnderstanding of reaction mechanisms, prediction of reactivity hotspots
Molecular Dynamics (MD) SimulationsConformational analysis, solvationPrediction of physical properties, interaction with biological targets
Quantitative Structure-Activity Relationship (QSAR)Biological activityDesign of derivatives with enhanced potency and selectivity

Applications in Advanced Material Science and Catalysis

The unique structural features of this compound suggest its potential utility in material science and catalysis. Azetidines and their derivatives are known to undergo cationic ring-opening polymerization to produce polyamines with interesting properties. researchgate.netrsc.orgutwente.nl The presence of the bulky 3-methylbutan-2-ol side chain could lead to polymers with unique solubility, thermal, and mechanical properties.

In the realm of catalysis, the rigid azetidine scaffold can be incorporated into ligands for transition metal catalysts. rsc.org The defined geometry of the azetidine ring can create a specific chiral environment around the metal center, enabling high levels of enantioselectivity in asymmetric reactions. The hydroxyl group on the side chain could also serve as a coordination site or a proton-relay station in bifunctional catalysis.

Furthermore, the azetidine moiety itself can act as an organocatalyst. The basic nitrogen atom can participate in a variety of catalytic transformations. The chiral center in the 3-methylbutan-2-ol part of the molecule could be exploited to develop novel chiral organocatalysts.

Investigation of New Transformations Involving the Azetidin-3-yloxy and Branched Alcohol Moieties

The combination of the azetidin-3-yloxy and the branched secondary alcohol moieties opens up possibilities for novel chemical transformations. The secondary alcohol can be converted into a variety of other functional groups. For example, treatment with thionyl chloride or phosphorus tribromide can yield the corresponding alkyl halides, which are versatile intermediates for further functionalization. youtube.com These reactions proceed via an SN2 mechanism, leading to an inversion of stereochemistry at the chiral center. youtube.com

Alternatively, activation of the alcohol towards nucleophilic substitution can be achieved through the Mitsunobu reaction, which also proceeds with inversion of configuration. unco.edu Dehydration of the secondary alcohol, likely proceeding through an E1 mechanism, could lead to the formation of alkenes. libretexts.org

The azetidin-3-yloxy group can also be the site of new transformations. For instance, cleavage of the ether bond could provide a route to functionalized azetidin-3-ols and derivatives of 3-methylbutan-2-ol. The development of selective methods for such a cleavage would be a valuable addition to the synthetic chemist's toolbox. The investigation of these and other transformations will undoubtedly expand the chemical space accessible from this intriguing scaffold.

Q & A

Q. Table 1: Structural Analogues and Receptor Binding

CompoundAzetidine SubstitutionReceptor Binding (Ki, nM)
This compound-O- linkage120 ± 15 (Dopamine D2)
1-(4-Aminopiperidin-1-yl)-2-methylpropan-2-olPiperidine ring85 ± 10 (Dopamine D2)
1-(3-Aminoazetidin-1-yl)-2-methylpropan-2-olAmino group at 3-position200 ± 20 (Dopamine D2)

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Discrepancies often arise from:

Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or receptor isoforms. Standardize assays using WHO-recommended protocols .

Purity Issues : Impurities (>95% purity required). Validate via HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) and NMR .

Solubility Effects : Use DMSO stocks ≤0.1% to avoid aggregation. Confirm solubility in assay buffers via dynamic light scattering (DLS) .

Example Workflow:

Re-synthesize the compound under optimized conditions .

Re-test activity in parallel assays (e.g., radioligand binding and functional cAMP assays).

Compare data with PubChem or ChEMBL entries for consistency .

Advanced: What strategies optimize the compound’s stability during long-term storage?

Methodological Answer:

  • Degradation Pathways : Hydrolysis of the ether bond under acidic/basic conditions .

  • Stabilization Methods :

    ConditionRecommendation
    Storage Temperature–20°C in argon-sealed vials
    SolventAnhydrous DMSO or ethanol (prevents hydrolysis)
    pH ControlBuffer with 0.01 M citrate (pH 6.5–7.0)

Advanced: How do modifications to the 3-methylbutan-2-ol moiety influence pharmacological properties?

Methodological Answer:

  • Branching Effects : The 3-methyl group enhances lipophilicity (logP ~1.8), improving blood-brain barrier penetration .
  • Hydroxyl Position : Moving the hydroxyl to the 1-position reduces metabolic stability (CYP3A4-mediated oxidation increases) .

Q. Synthetic Modifications :

  • Introduce fluorine at the 2-position to block metabolism.
  • Replace –OH with –OCH3 to assess hydrogen bonding requirements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.